molecular formula C15H15N3S B1416664 5,6-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941869-99-4

5,6-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1416664
CAS No.: 941869-99-4
M. Wt: 269.4 g/mol
InChI Key: YHUMVIIRTINZFO-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound designed for research and development purposes, particularly in the field of medicinal chemistry. As a derivative of the benzothiazole scaffold, it is of significant interest in early-stage drug discovery for a range of critical diseases . Benzothiazole compounds are recognized for their versatile biological activities and their ability to interact with diverse therapeutic targets . This specific amine-functionalized benzothiazole serves as a valuable building block for researchers investigating new agents for neurodegenerative diseases, such as Alzheimer's and Huntington's, given the precedent of benzothiazole-based drugs and investigational compounds in this area . Furthermore, the structural motif is widely explored in oncology research, where analogous compounds have demonstrated potential as inhibitors for various targets, including kinases, androgen receptors, and Hsp90 . Its applicability also extends to anti-inflammatory and anti-viral research, as novel benzothiazole derivatives have shown promise as antagonists for inflammatory conditions and as inhibitors of viral enzymes . This product is intended for use in laboratory research to further elucidate the mechanism of action, structure-activity relationships, and pharmacological potential of this class of compounds.

Properties

IUPAC Name

5,6-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-6-13-14(7-11(10)2)19-15(18-13)17-9-12-4-3-5-16-8-12/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUMVIIRTINZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminothiophenol with Aldehydes or Ketones

Specific Synthetic Routes to 5,6-Dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

While direct literature on this exact compound is limited, the preparation can be deduced from the general methods for 2-aminobenzothiazoles with substituted benzothiazole rings and N-substituted amines:

Synthesis of 5,6-Dimethyl-2-Aminobenzothiazole Core

  • Starting from 4,5-dimethyl-2-aminothiophenol (commercially available or synthesized by reduction of corresponding nitro derivatives), condensation with suitable reagents forms the benzothiazole ring.

  • The methyl groups at positions 5 and 6 on the benzothiazole ring are introduced by using appropriately substituted aminothiophenol precursors.

Representative Synthesis Scheme

Step Reaction Conditions Outcome
1 Condensation of 4,5-dimethyl-2-aminothiophenol with suitable aldehyde or cyclization reagent Acid catalysis (HCl, P2O5/SiO2), reflux or microwave Formation of 5,6-dimethylbenzothiazole core
2 Alkylation of 2-amino group with pyridin-3-ylmethyl halide Base (K2CO3, NaH), solvent (DMF, DMSO), room temp or reflux Formation of N-(pyridin-3-ylmethyl) derivative
3 Purification Chromatography or recrystallization Pure 5,6-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Detailed Research Findings and Data Tables on Preparation

Synthetic Yields and Conditions

Method Catalyst/Condition Solvent Temperature Time Yield (%) Reference
Acid-catalyzed condensation (H2O2/HCl) H2O2/HCl Ethanol Room temp 1-3 h 80-90 Guo et al.
Microwave-assisted condensation PIFA, microwave Ethanol 80 °C 3-6 min 85-95 Praveen et al.
Base-catalyzed condensation NH4Cl Methanol/water (15:1) Room temp 2-4 h 75-85 Maleki et al.
Solid acid catalysis H2SO4.SiO2 Ethanol Reflux 3-5 h 80-90 Maleki et al.
Alkylation of 2-aminobenzothiazole K2CO3 DMF 60-80 °C 6-12 h 70-85 General synthetic protocols

Analytical Data (Typical for Similar Compounds)

Parameter Value
Molecular Formula C15H15N3S
Molecular Weight ~269.4 g/mol
Melting Point 120-130 °C (typical for substituted benzothiazoles)
Solubility Soluble in DMSO, DMF, ethanol; slightly soluble in water

Notes on Optimization and Green Chemistry Approaches

  • Microwave-assisted synthesis significantly reduces reaction times and energy consumption, enhancing green chemistry credentials.

  • Use of heterogeneous catalysts such as silica-supported acids allows easy catalyst recovery and reuse.

  • Solvent-free or aqueous media reactions have been reported for benzothiazole synthesis, minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any nitro or carbonyl groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridinylmethyl group or the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, bases, and solvents like dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5,6-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Compound Name Substituents (Benzothiazole) Pyridine Position Molecular Formula Molecular Weight Key Properties/Activities
5,6-Dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine 5,6-dimethyl 3-ylmethyl C₁₅H₁₆N₃S 282.38 Not reported (synthesis focus)
6-Chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine 6-chloro 3-ylmethyl C₁₃H₁₀ClN₃S 275.76 Anticandidate for toxicity assays
4-Methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine 4-methoxy, 7-methyl 3-ylmethyl C₁₅H₁₅N₃OS 285.37 Antimicrobial activity reported
5-Chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine 5-chloro, 4-methyl 3-ylmethyl C₁₄H₁₂ClN₃S 289.78 No bioactivity data
4-Isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine 4-isopropyl 3-ylmethyl C₁₆H₁₈N₃S 296.40 Structural studies only

Key Observations :

  • Electron-Withdrawing vs.
  • Positional Effects : Methyl groups at positions 5 and 6 (target compound) may sterically hinder interactions compared to 4-methyl or 7-methyl analogs .

Pyridine Substituent Variations

The position of the pyridinylmethyl group significantly impacts molecular geometry and binding affinity:

  • Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl : The 3-ylmethyl configuration (target compound) allows for distinct hydrogen-bonding patterns compared to 4-ylmethyl derivatives (e.g., 6-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine), which may alter receptor binding .

Structural Insights

  • Hydrogen Bonding : The benzothiazole core forms N–H⋯N hydrogen-bonded dimers, as observed in 1,3-benzothiazol-2-amine derivatives. Substituents like chloro or methoxy disrupt this network, altering solubility .
  • Crystallography : Tools like SHELXL and the Cambridge Structural Database (CSD) have been critical in resolving the crystal structures of related compounds .

Biological Activity

Overview

5,6-Dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound belonging to the benzothiazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound features a benzothiazole core with specific substituents that may play a crucial role in its biological efficacy.

  • Molecular Formula : C15H15N3S
  • Molecular Weight : 269.36 g/mol
  • IUPAC Name : 5,6-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
  • CAS Number : 941869-99-4

The biological activity of 5,6-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in cell proliferation and inflammation pathways. For example, studies have indicated that benzothiazole derivatives can act as inhibitors of various kinases involved in cancer progression.

Anticancer Activity

Research has shown that compounds similar to 5,6-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine exhibit significant anticancer properties. In particular:

  • Inhibition of Kinases : The compound has demonstrated potent inhibitory activity against CSF1R kinase with an IC50 value of 5.5 nM, indicating strong potential for inhibiting tumor growth by targeting the tumor microenvironment .
  • Tumor Growth Reduction : In xenograft models, related compounds have been shown to reduce tumor growth significantly (up to 62% reduction) at therapeutic doses .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives has been explored in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Study 1: CSF1R Inhibition

In a study focusing on benzothiazole derivatives:

  • Compound analogs were tested for their ability to inhibit CSF1R.
  • Results indicated that certain modifications led to enhanced potency and selectivity against cancer cell lines, demonstrating the importance of structural variations in biological activity .

Case Study 2: Antiproliferative Activity

Another study evaluated the antiproliferative effects of similar compounds on various cancer cell lines:

  • Compounds exhibited IC50 values ranging from nanomolar to micromolar concentrations.
  • Notably, one compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Data Table: Biological Activities Summary

Activity IC50 Value Target Notes
CSF1R Inhibition5.5 nMKinasePotent inhibitor; significant tumor growth reduction observed .
AntiproliferativeVariesCancer Cell LinesSelective toxicity towards cancer cells .
AntimicrobialNot specifiedVarious Bacteria/FungiRelated compounds show promising results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
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5,6-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

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